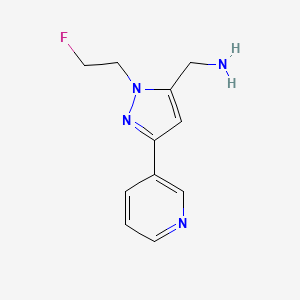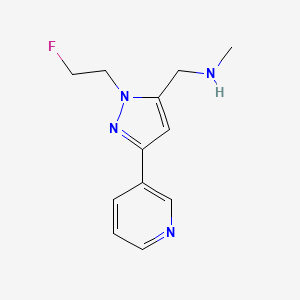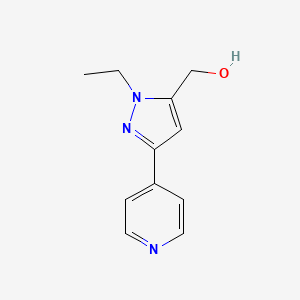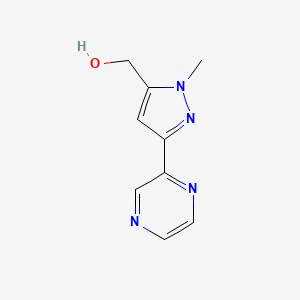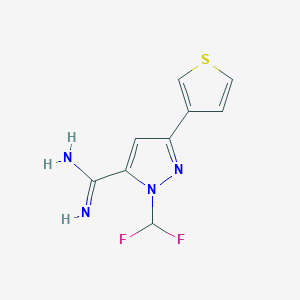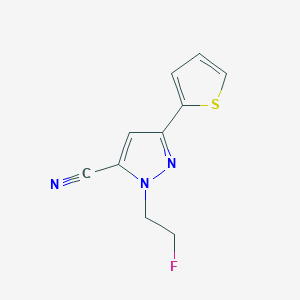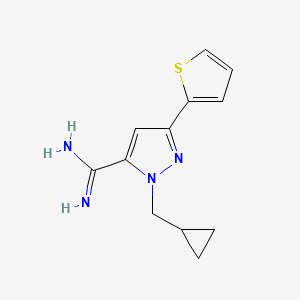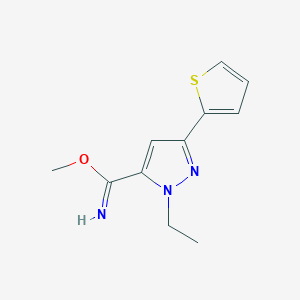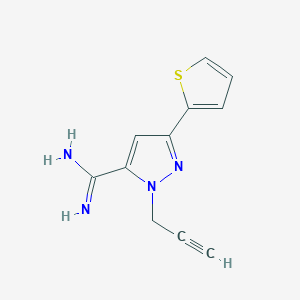![molecular formula C9H11N5O3 B1481780 5-(2-叠氮乙酰基)-2-甲基四氢吡咯并[3,4-c]吡咯-1,3(2H,3aH)-二酮 CAS No. 2098048-36-1](/img/structure/B1481780.png)
5-(2-叠氮乙酰基)-2-甲基四氢吡咯并[3,4-c]吡咯-1,3(2H,3aH)-二酮
描述
5-(2-azidoacetyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is a useful research compound. Its molecular formula is C9H11N5O3 and its molecular weight is 237.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(2-azidoacetyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-azidoacetyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
N-取代吡咯的合成
该化合物可用于合成N-取代吡咯,它们是有机合成中的重要中间体。 叠氮基可作为多种官能团的前体,有利于引入含氮取代基 .
杂环药物的开发
吡咯衍生物以其药理特性而闻名。 该化合物可以探索开发新的杂环药物,特别是作为药物发现的支架,因为它具有可能与生物靶标相互作用的复杂结构 .
材料科学应用
在材料科学领域,该化合物的刚性结构和进一步功能化的潜力使其适合于创建新型聚合物材料。 这些材料可能具有独特的电学或光学特性,在电子学或光电子学领域有用 .
催化
该化合物中的叠氮基可用于催化过程。 它可以作为配体或离去基团,参与各种催化循环,有可能提高某些反应的效率 .
生物偶联技术
生物偶联涉及将生物分子连接到另一个分子,可用于标记或治疗目的。 该化合物及其反应性叠氮基可用于生物偶联技术,将生物分子连接到各种底物 .
农业化学
吡咯衍生物已被研究用于农业化学。 由于其结构复杂性和反应性,该化合物可以作为农用化学品(如杀虫剂或除草剂)的前体进行研究 .
作用机制
Mode of Action
- The compound may undergo cycloaddition reactions with other molecules. For instance, visible light-promoted synthesis of 4,6a-dihydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-diones involves [3+2] cycloaddition reactions of 2H-azirines with maleimides . Another approach could be intramolecular cyclization of 1,5-dicarbonyl compounds containing the pyrrole ring .
属性
IUPAC Name |
5-(2-azidoacetyl)-2-methyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O3/c1-13-8(16)5-3-14(4-6(5)9(13)17)7(15)2-11-12-10/h5-6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPTRFAGRGILWGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2CN(CC2C1=O)C(=O)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




